molecular formula C19H38O3 B8482644 2-(Hydroxymethyl)octadecanoic acid CAS No. 352552-59-1

2-(Hydroxymethyl)octadecanoic acid

Cat. No. B8482644
CAS RN: 352552-59-1
M. Wt: 314.5 g/mol
InChI Key: UZXORIUANPGXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)octadecanoic acid is a useful research compound. Its molecular formula is C19H38O3 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)octadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)octadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

352552-59-1

Product Name

2-(Hydroxymethyl)octadecanoic acid

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

2-(hydroxymethyl)octadecanoic acid

InChI

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-20)19(21)22/h18,20H,2-17H2,1H3,(H,21,22)

InChI Key

UZXORIUANPGXEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CO)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous THF (327 ml) and 19.7 g (0.195 mole) of diisopropylamine are added to a dry three-neck flask purged with nitrogen and maintained under a nitrogen atmosphere. After cooling the mixture to -20° C., 123 ml of n-butyllithium in hexane (1.6 M) (0.195 mole) is added slowly to prevent the temperature from exceeding 0° C. and then 32.2 ml of anhydrous HMPA (0.18 mole) is added. A solution of 23.0 g of stearic acid (0.081 mole) in 165 ml of THF is added dropwise with stirring while maintaining the reaction temperature below 0° C. A milky white suspension results after the addition of stearic acid. The reaction mixture is brought to about 40° C. by using a warm water bath. The suspension changed to a clear solution as the temperature gradually reaches 40° C. This system is then connected to a formaldehyde generating system. Paraformaldehyde (16.4 g) is heated in a three-neck flask at 180°-200° C. to generate formaldehyde and the formaldehyde vapors are carried by a stream of nitrogen over the surface of the stirred solution of α-lithiated lithium stearate prepared previously. The reaction is terminated after complete depolymerization of paraformaldehyde (2 to 21/2 hrs.). The reaction solution is cooled in an ice bath and neutralized with hydrochloric acid until acidic. The organic layer is separated and then concentrated under reduced pressure to remove most of the THF solvent. The resulting oily residue is dissolved in 2 liters of ether and washed three times with 10% hydrochloric acid and then twice with water. The ether layer is dried over Na2SO4 and the solvents removed under reduced pressure to give 22.4 g (92%) of crude product which is recrystallized once from acetone to give 17.3 g (71% yield) of α-hydroxymethylstearic acid, m.p. 62°-67° C. This material is used for the next reaction withouth further purification.
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